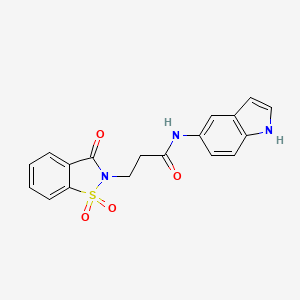
N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-吲哚-4-基)-1-(苯磺酰基)哌啶-4-甲酰胺是一种复杂的无机化合物,它含有吲哚环、苯磺酰基和哌啶环。
准备方法
合成路线和反应条件: N-(1H-吲哚-4-基)-1-(苯磺酰基)哌啶-4-甲酰胺的合成通常涉及多步有机反应。一种常见的路线包括:
吲哚环的形成: 从合适的起始物开始,通过费歇尔吲哚合成法合成吲哚环。
苯磺酰基的引入: 苯磺酰基通过磺酰化引入,使用诸如苯磺酰氯之类的试剂,在碱的存在下。
哌啶环的形成: 哌啶环通过环化反应形成,通常涉及胺和醛或酮。
偶联反应: 最后一步涉及在特定条件下将吲哚和哌啶衍生物偶联,例如使用 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳酰二亚胺) 等偶联剂和催化剂。
工业生产方法: 这种化合物的工业生产方法可能涉及优化上述合成路线以最大程度地提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在吲哚环上,使用诸如高锰酸钾或过氧化氢之类的氧化剂。
还原: 还原反应可以在磺酰基或哌啶环上发生,使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 该化合物可以参与取代反应,特别是在吲哚环上,使用诸如卤素或烷基化剂之类的试剂。
常用试剂和条件:
氧化: 高锰酸钾、过氧化氢、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
取代: 卤素(氯、溴)、烷基化剂(碘甲烷)、二氯甲烷或乙腈等溶剂。
主要产物:
氧化: 吲哚环的氧化衍生物。
还原: 磺酰基或哌啶环的还原形式。
取代: 取代的吲哚衍生物。
科学研究应用
N-(1H-吲哚-4-基)-1-(苯磺酰基)哌啶-4-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其与生物靶标(如酶或受体)的潜在相互作用。
医学: 研究其潜在的治疗特性,包括抗炎、抗癌或抗菌活性。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
N-(1H-吲哚-4-基)-1-(苯磺酰基)哌啶-4-甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。吲哚环可以模仿天然底物,使该化合物能够结合到活性位点并调节生物途径。苯磺酰基可以增强结合亲和力或特异性,而哌啶环可以影响该化合物的整体构象和稳定性。
类似化合物:
- N-(1H-吲哚-3-基)-1-(苯磺酰基)哌啶-4-甲酰胺
- N-(1H-吲哚-5-基)-1-(苯磺酰基)哌啶-4-甲酰胺
- N-(1H-吲哚-6-基)-1-(苯磺酰基)哌啶-4-甲酰胺
比较:
- 结构差异: 这些化合物中吲哚环取代的位置不同,这会影响它们的化学反应性和生物活性。
- 独特特性: 由于其官能团的特定定位,N-(1H-吲哚-4-基)-1-(苯磺酰基)哌啶-4-甲酰胺可能表现出独特的结合特性或稳定性。
- 应用: 虽然类似的化合物可能共享一些应用,但 N-(1H-吲哚-4-基)-1-(苯磺酰基)哌啶-4-甲酰胺的独特结构可以导致生物系统中不同的相互作用和影响。
相似化合物的比较
- N-(1H-indol-3-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- N-(1H-indol-5-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
- N-(1H-indol-6-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
Comparison:
- Structural Differences: The position of the indole ring substitution varies among these compounds, which can affect their chemical reactivity and biological activity.
- Unique Properties: N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide may exhibit unique binding properties or stability due to the specific positioning of its functional groups.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct interactions and effects in biological systems.
属性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-N-(1H-indol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c24-20(22-19-8-4-7-18-17(19)9-12-21-18)15-10-13-23(14-11-15)27(25,26)16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,22,24) |
InChI 键 |
QSGFQHZSBVVMHT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12169867.png)
![N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12169871.png)
![N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12169887.png)

![3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12169897.png)
![2-{(Z)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12169902.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12169906.png)
![4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12169914.png)
![methyl 4-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12169929.png)
![2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)

![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)


